



# Technical Support Center: Mitigation of Salivary Gland Uptake of 225Ac-PSMA-Trillium

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | PSMA-trillium |           |  |  |  |
| Cat. No.:            | B15610312     | Get Quote |  |  |  |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reduction of salivary gland uptake of 225Ac-**PSMA-Trillium** and related radiopharmaceuticals.

## Frequently Asked Questions (FAQs)

Q1: What is 225Ac-PSMA-Trillium and how is it designed to reduce salivary gland uptake?

A1: 225Ac-**PSMA-Trillium** (BAY 3563254) is a next-generation, investigational prostate-specific membrane antigen (PSMA)-targeted alpha therapy.[1][2][3][4] It features a novel PSMA-targeting small molecule with a customized albumin-binding moiety.[1][2][3][4][5] This design is intended to prolong plasma residence time, thereby improving tumor uptake and therapeutic efficacy while reducing uptake in normal organs like the salivary glands.[1][2][5] The Trillium<sup>™</sup> platform incorporates a tunable, structural motif that enables reversible binding to albumin, which modulates the pharmacokinetic profile of the compound to enhance tumor delivery and loading while aiming to decrease side effects.

Q2: What are the primary strategies currently being investigated to reduce salivary gland uptake of 225Ac-PSMA therapies?

A2: The main strategies under investigation include:

 Pharmacological Interventions: Intraparenchymal injection of Botulinum Toxin (BTX), often in combination with transdermal scopolamine patches, to suppress salivary gland metabolism



and subsequent radioligand uptake.[6][7][8]

- Procedural Interventions: Sialendoscopy with dilatation, saline irrigation, and steroid injection to mitigate inflammation and improve salivary gland function.[9]
- Competitive Inhibition: Co-administration of a non-radiolabeled ("cold") PSMA ligand to competitively block the binding sites in the salivary glands.[10][11][12]

Q3: How effective is Botulinum Toxin (BTX) in reducing PSMA uptake in salivary glands?

A3: Studies have shown that BTX injections can significantly reduce PSMA radioligand uptake. One study reported up to a 64% decrease in the SUVmean in the parotid gland after injection of 80 units of botulinum toxin A.[8][13] Another study using up to 250 units of IncobotulinumtoxinA (IncoA) in combination with a scopolamine patch found a mean reduction of 30% in PSMA uptake in the parotid glands and a 17% reduction in the submandibular glands.[6][7][14][15]

Q4: Are there any side effects associated with these mitigation strategies?

A4: The use of botulinum toxin has been reported to be well-tolerated, with patients reporting mild injection pain but no serious systemic side effects.[6][7][15] Transdermal scopolamine can cause moderate dry mouth.[14] Sialendoscopy is a minimally invasive procedure with minimal operative morbidity.[16] Co-administration of cold ligands is still in the preclinical stage, and clinical side effects have not yet been fully characterized.

# **Troubleshooting Guides**

# Issue: Persistent High Salivary Gland Uptake Despite Botulinum Toxin Injection

Possible Cause 1: Insufficient BTX Dosage or Suboptimal Injection Technique.

 Troubleshooting: Verify the dosage and injection protocol. A study that observed a significant reduction used up to 250 units of IncoA distributed into one parotid and the contralateral submandibular glands under ultrasound control.[7] Ensure that injections are performed by an experienced physician with ultrasound guidance to target the gland parenchyma effectively.[17]



Possible Cause 2: Individual Patient Variability.

• Troubleshooting: Not all patients may respond equally to BTX treatment. One study noted that one patient did not respond to the treatment.[7] Consider alternative or combination strategies, such as the addition of a scopolamine patch or exploring sialendoscopy.

# Issue: Xerostomia (Dry Mouth) Symptoms Persist After Sialendoscopy

Possible Cause: Direct Radiation Effect vs. Inflammation.

 Troubleshooting: Sialendoscopy primarily addresses inflammation, ductal stenosis, and mucous plugs.[9][16] While it can improve quality of life, it may not fully abrogate xerostomia caused by the direct cytotoxic effects of alpha radiation on salivary gland acinar cells.[9]
 Manage residual symptoms with standard supportive care, such as hydration and artificial saliva.

## **Quantitative Data Summary**

Table 1: Reduction in Salivary Gland PSMA Uptake with Botulinum Toxin (BTX)

| Intervention                                 | Salivary Gland | Mean Reduction in PSMA Uptake | Reference      |
|----------------------------------------------|----------------|-------------------------------|----------------|
| 80 units of Botulinum<br>Toxin A             | Parotid        | Up to 64%<br>(SUVmean)        | [8][13]        |
| Up to 250 units of IncoA + Scopolamine Patch | Parotid        | 30%                           | [6][7][14][15] |
| Up to 250 units of IncoA + Scopolamine Patch | Submandibular  | 17%                           | [6][7][14][15] |

Table 2: Preclinical Reduction in Salivary and Kidney Uptake with Co-administration of Cold PSMA-11 Ligand



| Amount of<br>Cold PSMA-11<br>Added<br>(pmoles) | %ID/g in<br>Salivary Gland<br>(Mean ± SD) | %ID/g in<br>Kidney (Mean<br>± SD) | %ID/g in<br>Tumor (Mean ±<br>SD) | Reference |
|------------------------------------------------|-------------------------------------------|-----------------------------------|----------------------------------|-----------|
| 0                                              | 0.48 ± 0.11                               | 123.14 ± 52.52                    | 21.71 ± 6.13                     | [10][12]  |
| 5                                              | 0.45 ± 0.15                               | 132.31 ± 47.4                     | 18.7 ± 2.03                      | [10][12]  |
| 100                                            | 0.38 ± 0.3                                | 84.29 ± 78.25                     | 26.44 ± 2.94                     | [10][12]  |
| 500                                            | 0.08 ± 0.03                               | 2.12 ± 1.88                       | 16.21 ± 3.5                      | [10][12]  |
| 1000                                           | 0.09 ± 0.07                               | 1.16 ± 0.36                       | 13.52 ± 3.68                     | [10][12]  |
| 2000                                           | 0.05 ± 0.02                               | 0.64 ± 0.23                       | 12.03 ± 1.96                     | [10][12]  |

# Experimental Protocols Protocol 1: Botulinum Toxin and Scopolamine Administration

Objective: To reduce PSMA radioligand uptake in the salivary glands.

#### Materials:

- IncobotulinumtoxinA (IncoA, e.g., Xeomin)
- Transdermal scopolamine patches
- Ultrasound equipment
- Sterile syringes and needles

#### Procedure:

- Patient Selection: Patients scheduled for 225Ac-PSMA therapy.
- Timing: Administer BTX injections 3-4 weeks prior to the scheduled radioligand therapy.[6][7] [14]



- Dosage and Administration of BTX:
  - A total dose of up to 250 units of IncoA is administered.[6][7][17]
  - Under ultrasound guidance, inject percutaneously into one parotid gland and the contralateral submandibular glands.[18][7][17]
  - For the parotid gland, distribute up to 170 units across six injection points.[17]
  - For the submandibular gland, distribute up to 80 units across three injection points.[17]
- Administration of Scopolamine Patch:
  - Apply a transdermal scopolamine patch behind the ear 72 hours before radioligand therapy.[6][18][7]
  - The patch should remain in place until 2 hours post-radioligand therapy.[6][18][7]
- Post-Injection Monitoring: Monitor the patient for mild injection pain and other potential side effects.

#### **Protocol 2: Sialendoscopy with Steroid Irrigation**

Objective: To mitigate inflammation and improve salivary gland function in patients undergoing 225Ac-PSMA therapy.

#### Materials:

- Sialendoscope and associated instrumentation (dilators, irrigation channels)
- Saline solution
- Steroid solution (e.g., Kenalog-40, prednisolone)[9][16]
- Local or general anesthetic as required

#### Procedure:



- Patient Preparation: Administer preoperative antibiotics and steroids as deemed necessary.
   [19]
- Anesthesia: The procedure can be performed under local or general anesthesia.
- Duct Identification and Dilation:
  - Identify the salivary duct papilla.
  - Serially dilate the duct using salivary probes of increasing diameter.[16][19]
- Sialendoscopy:
  - Introduce the sialendoscope into the duct.
  - Continuously irrigate the ductal lumen with saline solution.[16]
  - Inspect the duct for inflammation, stenosis, mucous plugs, or debris.
- Intervention:
  - Remove any debris or mucous plugs using irrigation, grasping forceps, or a wire basket.
     [16]
  - Perform dilatation of any identified strictures.
- Steroid Irrigation: At the conclusion of the procedure, irrigate the ductal system with a steroid solution.[9][16]
- Post-Procedure Care:
  - Prescribe a course of antibiotics.[19]
  - Encourage home care including hydration, gentle massage of the gland, and use of sugarfree lemon drops to stimulate saliva flow.[19]

## **Visualizations**





Click to download full resolution via product page

Caption: Molecular design of 225Ac-PSMA-Trillium.



Click to download full resolution via product page

Caption: Workflow for BTX and Scopolamine Administration.





Click to download full resolution via product page

Caption: Sialendoscopy procedure for managing salivary gland toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. bayer.com [bayer.com]

### Troubleshooting & Optimization





- 2. urologytimes.com [urologytimes.com]
- 3. Bayer starts Phase I study with novel targeted radionuclide therapy 225Ac-PSMA-Trillium in advanced metastatic prostate cancer [bayer.com]
- 4. Bayer Begins Phase I Trial for New 225Ac-PSMA-Trillium Therapy in Advanced Prostate Cancer [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. urologytimes.com [urologytimes.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Injection of Botulinum Toxin for Preventing Salivary Gland Toxicity after PSMA Radioligand Therapy: an Empirical Proof of a Promising Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initial clinical experience performing sialendoscopy for salivary gland protection in patients undergoing 225Ac-PSMA-617 RLT PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. A simple strategy to reduce the salivary gland and kidney uptake of PSMA-targeting small molecule radiopharmaceuticals PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Injection of Botulinum Toxin for Preventing Salivary Gland Toxicity after PSMA Radioligand Therapy: an Empirical Proof of a Promising Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diagnosticimaging.com [diagnosticimaging.com]
- 15. oncologynews.com.au [oncologynews.com.au]
- 16. Sialendoscopy for Patients with Radioiodine-Induced Sialadenitis and Xerostomia PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Botulinum Toxin and Scopolamine for Radiation-Induced Salivary Gland Toxicity in Metastatic Prostate Cancer The ASCO Post [ascopost.com]
- 19. Sialendoscopy | Iowa Head and Neck Protocols Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- To cite this document: BenchChem. [Technical Support Center: Mitigation of Salivary Gland Uptake of 225Ac-PSMA-Trillium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610312#reducing-salivary-gland-uptake-of-225ac-psma-trillium]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com